Phenacemide Phenacemide Phenacemide is a member of acetamides.
Phenacemide is used to control certain seizures in the treatment of epilepsy. This medicine acts on the central nervous system (CNS) to reduce the number and severity of seizures.
Phenacemide can cause developmental toxicity according to state or federal government labeling requirements.
Phenacemide is only found in individuals that have used or taken this drug. It is used to control certain seizures in the treatment of epilepsy. This medicine acts on the central nervous system (CNS) to reduce the number and severity of seizures.Phenacemide binds to and blocks neuronal sodium channels or voltage sensitive calcium channels. This blocks or suppresses neuronal depolarization and hypersynchronization. Hypersynchronization is what often causes seizures.
Brand Name: Vulcanchem
CAS No.: 63-98-9
VCID: VC20740783
InChI: InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
SMILES: C1=CC=C(C=C1)CC(=O)NC(=O)N
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

Phenacemide

CAS No.: 63-98-9

Cat. No.: VC20740783

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Phenacemide - 63-98-9

CAS No. 63-98-9
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name N-carbamoyl-2-phenylacetamide
Standard InChI InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
Standard InChI Key XPFRXWCVYUEORT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NC(=O)N
Canonical SMILES C1=CC=C(C=C1)CC(=O)NC(=O)N
Colorform CRYSTALS FROM ALCOHOL
WHITE TO PRACTICALLY WHITE, FINE, CRYSTALLINE POWDER
WHITE TO CREAMY WHITE CRYSTALLINE SOLID
Melting Point 212-216 °C
215 °C

Chemical Identity and Properties

Phenacemide, also known by its chemical name phenylacetylurea and the brand name Phenurone, belongs to the class of organic compounds known as phenylacetamides . These compounds are characterized as amide derivatives of phenylacetic acids. Phenacemide is specifically classified as a ureal anticonvulsant.

Structural Characteristics

The molecular formula of phenacemide is C₉H₁₀N₂O₂ with a molecular weight of 178.19 g/mol . The compound consists of a phenyl ring attached to an acetamide group linked to a urea moiety. Its chemical structure can be represented as follows:

CH₂C-NH-C-NH₂
║ ║
O O

The compound belongs to several chemical classifications including N-acyl ureas, dicarboximides, and organopnictogen compounds .

Physical Properties

Phenacemide exists as a solid at room temperature and possesses the following physical characteristics:

PropertyValue
Molecular FormulaC₉H₁₀N₂O₂
Average Weight178.1879 g/mol
Monoisotopic Weight178.074227574 g/mol
Physical StateSolid
CAS Number63-98-9
ATC CodeN03AX07

Its chemical structure includes aromatic components and carbonyl groups that contribute to its pharmacological activity .

Mechanism of Action

Primary Mechanisms

Phenacemide exerts its anticonvulsant effects through multiple mechanisms at the neuronal level. The primary mechanism involves binding to and blocking neuronal sodium channels or voltage-sensitive calcium channels 2. This action results in the suppression of neuronal depolarization and hypersynchronization, which are often responsible for triggering seizures2.

Electrophysiological Effects

The compound has demonstrated specific electrophysiological properties that contribute to its anticonvulsant efficacy:

  • Elevation of the threshold for minimal electroshock convulsions

  • Abolition of the tonic phase of maximal electroshock seizures

  • Prevention or modification of seizures induced by pentylenetetrazol or other convulsants

These effects distinguish phenacemide from other anticonvulsants and explain its particular efficacy in certain seizure types that are refractory to standard treatments.

Molecular Target

At the molecular level, phenacemide targets the sodium channel protein type 1 subunit alpha in humans, functioning as an inhibitor of this channel . This interaction forms the basis of its ability to modulate neuronal excitability and prevent the abnormal electrical discharges characteristic of epileptic seizures.

Pharmacokinetics

Metabolism

The metabolism of phenacemide occurs primarily in the liver through hepatic microsomal enzymes 2. The primary metabolic pathway involves p-hydroxylation, which inactivates the compound 2. This hepatic metabolism plays a crucial role in determining the drug's duration of action and clearance from the body.

Elimination

Phenacemide is eliminated primarily through urinary excretion, with the majority excreted as metabolites rather than the parent compound2. The elimination half-life of phenacemide ranges from 22 to 25 hours 2, which allows for convenient dosing schedules but may also contribute to accumulation with repeated administration.

Clinical Applications

Indications and Efficacy

The primary indication for phenacemide is the control of severe epilepsy, particularly mixed forms of complex partial seizures, also referred to as psychomotor or temporal lobe seizures 2. The compound has demonstrated particular value in cases that are refractory to other anticonvulsants, establishing it as an important option for treatment-resistant epilepsy .

Clinical Research Findings

According to clinical reports reviewed in the University of Nebraska Medical Center thesis, phenacemide has shown effectiveness in reducing the frequency of psychomotor seizures that had previously been unresponsive to established anticonvulsants . The thesis emphasizes that while effective, the compound should be used only by physicians experienced with anticonvulsants in epilepsy treatment due to its potential dangers .

Adverse Effects and Toxicity

Common Adverse Effects

Phenacemide treatment is associated with several common adverse effects, including:

  • Sedation

  • Gastrointestinal distress

  • Dizziness2

These effects may be dose-dependent and often necessitate careful dosage adjustment to maintain an optimal balance between therapeutic efficacy and tolerability.

Serious Adverse Effects

More concerning are the serious adverse effects associated with phenacemide use:

  • Nephropathy

  • Blood dyscrasias (including leukopenia, eosinophilia, thrombocytopenia, and agranulocytosis)

  • Severe skin reactions (erythema multiforme, exfoliative dermatitis)2

These potentially life-threatening adverse effects require vigilant monitoring and prompt intervention when detected.

Effect on Creatinine Levels

A notable and specific adverse effect of phenacemide is its impact on creatinine metabolism. Research has documented that patients treated with phenacemide for uncontrollable psychomotor epilepsy exhibited greatly increased serum creatinine levels without elevated blood urea nitrogen (BUN) values or other evidence of renal disease .

These elevated creatinine levels returned to normal promptly after discontinuation of phenacemide and rose again quickly upon resumption of treatment . Experimental studies in rabbits and rats have reproduced these clinical observations, suggesting a direct effect of the drug on creatinine metabolism rather than actual renal impairment .

Toxicity Data

Toxicity studies in animals have established the following LD₅₀ values:

  • Oral, mouse: LD₅₀ = 987 mg/kg

  • Oral, rabbit: LD₅₀ = 2500 mg/kg

  • Oral, rat: LD₅₀ = 1600 mg/kg

These values indicate moderate acute toxicity compared to other anticonvulsant medications.

Contraindications and Warnings

Contraindications

Phenacemide is contraindicated in patients with known hypersensitivity to the drug or any component of its formulation2. Given its effects on creatinine levels and potential for blood dyscrasias, caution is warranted in patients with pre-existing renal dysfunction or hematological disorders.

Monitoring Requirements

Due to the risk of serious adverse effects, regular monitoring is essential during phenacemide therapy:

  • Regular blood counts to detect potential blood dyscrasias

  • Monitoring of liver function tests

  • Regular assessment of renal function and creatinine levels

  • Skin examination for early detection of cutaneous reactions2

Special Precautions

The drug should be withdrawn promptly if a skin rash appears, due to the risk of progression to severe forms of erythema multiforme or exfoliative dermatitis2. Additionally, the University of Nebraska Medical Center thesis emphasizes that phenacemide is "a potentially dangerous" drug that should be used only by physicians experienced with anticonvulsants in epilepsy treatment .

Current Status and Research Perspectives

Current Status in Therapeutics

While phenacemide was historically significant in the treatment of refractory epilepsy, particularly psychomotor seizures, its current clinical use appears limited based on the available search results. The development of newer, safer anticonvulsants with similar efficacy profiles but improved safety characteristics has likely diminished its role in contemporary epilepsy management.

Research on Mechanisms

Research into the precise mechanisms by which phenacemide affects creatinine metabolism continues to be of interest. Studies have shown that phenacemide administration in rabbits causes a decrease in serum and urine creatine, while corresponding creatinine values rise . The exact mechanism remains speculative, with potential effects on the conversion rate of creatine to creatinine in the body requiring further investigation .

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